4-Chloro-N-[3-(methylsulfanyl)propyl]aniline
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Overview
Description
4-Chloro-N-[3-(methylsulfanyl)propyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the 4-position of the benzene ring and a propyl chain substituted with a methylsulfanyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[3-(methylsulfanyl)propyl]aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloroaniline with 3-(methylsulfanyl)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[3-(methylsulfanyl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydroxide, organic solvents like dichloromethane
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
4-Chloro-N-[3-(methylsulfanyl)propyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[3-(methylsulfanyl)propyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-[(methylsulfanyl)methyl]aniline
- 3-Chloro-4-methoxyaniline
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-N-[3-(methylsulfanyl)propyl]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and methylsulfanyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
73595-60-5 |
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Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.74 g/mol |
IUPAC Name |
4-chloro-N-(3-methylsulfanylpropyl)aniline |
InChI |
InChI=1S/C10H14ClNS/c1-13-8-2-7-12-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
JSIYLFAKOBYCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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